1,2-Dibromoethene 1,2-Dibromoethene
Brand Name: Vulcanchem
CAS No.:
VCID: VC13493462
InChI: InChI=1S/C2H2Br2/c3-1-2-4/h1-2H
SMILES: C(=CBr)Br
Molecular Formula: C2H2Br2
Molecular Weight: 185.85 g/mol

1,2-Dibromoethene

CAS No.:

Cat. No.: VC13493462

Molecular Formula: C2H2Br2

Molecular Weight: 185.85 g/mol

* For research use only. Not for human or veterinary use.

1,2-Dibromoethene -

Specification

Molecular Formula C2H2Br2
Molecular Weight 185.85 g/mol
IUPAC Name 1,2-dibromoethene
Standard InChI InChI=1S/C2H2Br2/c3-1-2-4/h1-2H
Standard InChI Key UWTUEMKLYAGTNQ-UHFFFAOYSA-N
SMILES C(=CBr)Br
Canonical SMILES C(=CBr)Br

Introduction

Chemical Identity and Basic Properties

1,2-Dibromoethane is a saturated alkane derivative with two bromine atoms substituted at adjacent carbon atoms. Its molecular formula is C2H4Br2\text{C}_2\text{H}_4\text{Br}_2, yielding a molecular weight of 187.86 g/mol . The compound’s structure (BrCH2CH2Br\text{Br}-\text{CH}_2-\text{CH}_2-\text{Br}) confers high density (2.17 g/cm³) and low water solubility (0.4% at 20°C) .

Table 1: Physicochemical Properties of 1,2-Dibromoethane

PropertyValueSource
Boiling Point131°C
Melting Point9.8°C
Vapor Pressure12 mmHg at 20°C
Odor Threshold10 ppm
Solubility in Water0.43 g/100 mL (20°C)
Log KowK_{ow}1.76

The compound’s stability under ambient conditions contrasts with its decomposition under UV light or heat, generating toxic byproducts like hydrogen bromide .

Applications and Historical Use Cases

Fuel Additives

As a lead scavenger, 1,2-dibromoethane prevented lead oxide accumulation in engines, extending engine life and improving fuel efficiency. Approximately 90% of its historical production was dedicated to this application .

Organic Synthesis

The compound serves as a brominating agent in pharmaceuticals (e.g., sedatives) and dyes. Its reactivity with nucleophiles facilitates the synthesis of vinyl bromide, a fire retardant precursor .

Toxicological Mechanisms and Health Effects

Metabolic Pathways

1,2-Dibromoethane undergoes metabolism via two primary routes:

  • Cytochrome P450 Oxidation: Catalyzed by CYP2E1, forming 2-bromoacetaldehyde, a reactive intermediate implicated in DNA alkylation .

  • Glutathione Conjugation: Mediated by glutathione-S-transferase (GST), producing SS-(2-bromoethyl)glutathione, which induces renal and hepatic necrosis .

Table 2: Health Effects of 1,2-Dibromoethane Exposure

RouteSymptoms/EffectsSource
InhalationMucosal irritation, pulmonary edema, CNS depression
IngestionGastrointestinal ulceration, hepatic necrosis
DermalBlistering, chemical burns, systemic absorption
ChronicHepatocellular carcinoma, renal failure

Animal studies demonstrate a median lethal dose (LD50\text{LD}_{50}) of 108 mg/kg (rats, oral) and 420 ppm (mice, inhalation) . The U.S. EPA classifies EDB as a Group B2 probable human carcinogen .

Environmental Impact and Regulatory Status

Environmental Persistence

EDB’s low biodegradability and high mobility in soil result in groundwater contamination. Hydrolysis half-lives range from 1.5 years (pH 7) to 4 days (pH 9) . Bioaccumulation is limited due to its moderate log KowK_{ow} .

Regulatory Frameworks

  • U.S. EPA: Restricted under the Clean Air Act (1990) and Superfund Act (1980) .

  • EU: Prohibited under REACH Annex XVII due to reproductive toxicity .

  • Occupational Exposure Limits: 0.13 ppm (8-hour TWA, OSHA) .

Contemporary Research and Alternatives

Recent studies focus on EDB’s role in atmospheric ozone depletion and alternatives like 1,2-dichloroethane in lead scavenging. Bioremediation using Rhodococcus spp. shows promise in degrading EDB via hydrolytic dehalogenation .

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